molecular formula C4H2BrF5 B15045412 2-Bromo-1,1,4,4,4-pentafluorobut-1-ene

2-Bromo-1,1,4,4,4-pentafluorobut-1-ene

Cat. No.: B15045412
M. Wt: 224.95 g/mol
InChI Key: INNLPBSHDPYNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,1,4,4,4-pentafluorobut-1-ene is an organofluorine compound with the molecular formula C4H2BrF5 It is characterized by the presence of a bromine atom and five fluorine atoms attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1,4,4,4-pentafluorobut-1-ene typically involves the bromination of 1,1,4,4,4-pentafluorobut-1-ene. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the butene backbone. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1,4,4,4-pentafluorobut-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with hydroxide ions can yield 1,1,4,4,4-pentafluorobut-1-ol, while addition reactions with hydrogen halides can produce 2-halo-1,1,4,4,4-pentafluorobutane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,1,4,4,4-pentafluorobut-1-ene is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct reactivity and stability compared to other similar compounds.

Properties

Molecular Formula

C4H2BrF5

Molecular Weight

224.95 g/mol

IUPAC Name

2-bromo-1,1,4,4,4-pentafluorobut-1-ene

InChI

InChI=1S/C4H2BrF5/c5-2(3(6)7)1-4(8,9)10/h1H2

InChI Key

INNLPBSHDPYNIN-UHFFFAOYSA-N

Canonical SMILES

C(C(=C(F)F)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.